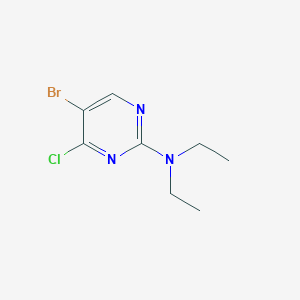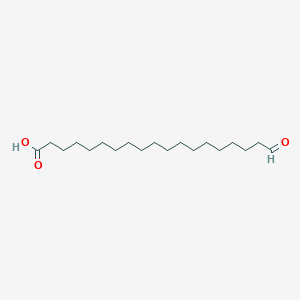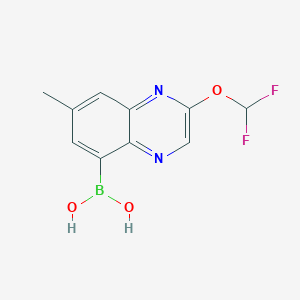
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to a quinoxaline ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the quinoxaline ring. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide. The reaction is catalyzed by a palladium complex and often requires a base such as potassium carbonate . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often relies on scalable synthetic routes such as the Suzuki-Miyaura coupling. This method is favored due to its efficiency, high yield, and the availability of starting materials. The process involves the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoxaline ring can undergo reduction reactions to form dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroquinoxalines, and various substituted quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the difluoromethoxy and quinoxaline groups.
(4-Formylphenyl)boronic acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.
Uniqueness
(2-(Difluoromethoxy)-7-methylquinoxalin-5-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and specificity in certain reactions. The quinoxaline ring also provides additional sites for functionalization, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C10H9BF2N2O3 |
|---|---|
Molekulargewicht |
254.00 g/mol |
IUPAC-Name |
[2-(difluoromethoxy)-7-methylquinoxalin-5-yl]boronic acid |
InChI |
InChI=1S/C10H9BF2N2O3/c1-5-2-6(11(16)17)9-7(3-5)15-8(4-14-9)18-10(12)13/h2-4,10,16-17H,1H3 |
InChI-Schlüssel |
QKGOHUKYSRDOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC2=NC(=CN=C12)OC(F)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


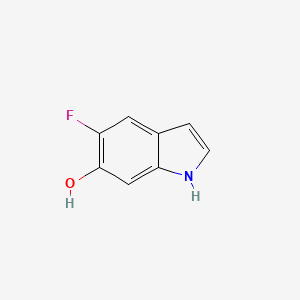
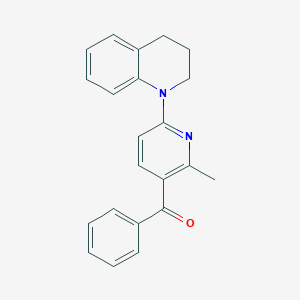

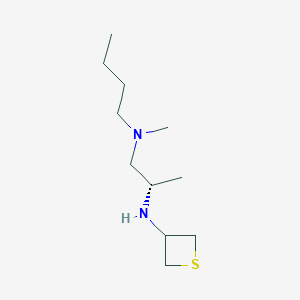


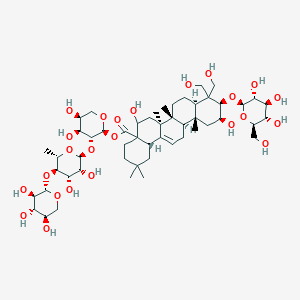

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
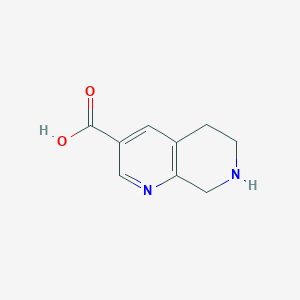

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
